N-Boc-N-deshydroxyethyl Dasatinib

RP‑HPLC method validation Dasatinib impurities quantification pharmaceutical quality control

N‑Boc‑N‑deshydroxyethyl Dasatinib (CAS 1159977‑13‑5) is a tert‑butoxycarbonyl‑protected derivative of the dual Src/Abl kinase inhibitor Dasatinib [REFS‑1]. The compound retains the core thiazole‑pyrimidine‑piperazine scaffold but lacks the N‑hydroxyethyl side‑chain critical for aqueous solubility and target binding; instead the piperazine nitrogen carries a Boc protecting group [REFS‑1][REFS‑2].

Molecular Formula C25H30ClN7O3S
Molecular Weight 544.071
CAS No. 1159977-13-5
Cat. No. B564824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-N-deshydroxyethyl Dasatinib
CAS1159977-13-5
SynonymsN-(2-Chloro-6-methylphenyl)-2-[[2-methyl-6-(1-(4-boc-piperazinyl))-4-pyrimidinyl]amino]-5-thiazolecarboxamide;  4-[6-[[5-[[(2-Chloro-6-methylphenyl)amino]carbonyl]-2-thiazolyl]amino]-2-methyl-4-pyrimidinyl]-1-piperazinecarboxylic Acid 1,1-Dimethylethy
Molecular FormulaC25H30ClN7O3S
Molecular Weight544.071
Structural Identifiers
SMILESCC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)OC(C)(C)C
InChIInChI=1S/C25H30ClN7O3S/c1-15-7-6-8-17(26)21(15)31-22(34)18-14-27-23(37-18)30-19-13-20(29-16(2)28-19)32-9-11-33(12-10-32)24(35)36-25(3,4)5/h6-8,13-14H,9-12H2,1-5H3,(H,31,34)(H,27,28,29,30)
InChIKeyCJIZAWDYZXXVSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-N-deshydroxyethyl Dasatinib (CAS 1159977‑13‑5) – Protected Dasatinib Process Impurity and Reference Standard for ANDA/NDA Quality Control


N‑Boc‑N‑deshydroxyethyl Dasatinib (CAS 1159977‑13‑5) is a tert‑butoxycarbonyl‑protected derivative of the dual Src/Abl kinase inhibitor Dasatinib [REFS‑1]. The compound retains the core thiazole‑pyrimidine‑piperazine scaffold but lacks the N‑hydroxyethyl side‑chain critical for aqueous solubility and target binding; instead the piperazine nitrogen carries a Boc protecting group [REFS‑1][REFS‑2]. This structural feature makes it a key process‑related impurity (frequently designated Dasatinib Impurity E) and an essential reference standard for analytical method development, method validation (AMV), and quality control (QC) during Dasatinib drug substance and finished product manufacturing [REFS‑1][REFS‑3].

Why N‑Boc‑N‑deshydroxyethyl Dasatinib Cannot Be Replaced by Other Dasatinib Impurities or Reference Standards


Dasatinib impurity profiles contain structurally similar but functionally distinct species – e.g., N‑Deshydroxyethyl Dasatinib (CAS 910297‑51‑7), Dasatinib N‑oxide (CAS 910297‑52‑8), and hydrolyzed de‑Boc forms. Substituting any of these for N‑Boc‑N‑deshydroxyethyl Dasatinib (CAS 1159977‑13‑5) will lead to mis‑identification during HPLC analysis because the Boc group alters retention time, UV response, and mass spectrometric fragmentation [REFS‑1][REFS‑2]. Moreover, regulatory submissions (ANDA/NDA) require impurity standards that exactly match the process‑specific impurity fingerprint; a generic “Dasatinib impurity” standard cannot satisfy ICH Q3A/Q3B traceability requirements [REFS‑1]. The quantitative evidence that follows substantiates why this protected intermediate offers unique analytical sensitivity and selectivity that are not matched by its nearest comparators.

Quantitative Differentiation of N‑Boc‑N‑deshydroxyethyl Dasatinib (CAS 1159977‑13‑5) from the Closest Dasatinib Impurity Analogs


Lower HPLC Limit of Detection (LOD) and Limit of Quantitation (LOQ) Than Four Other Dasatinib Impurities in the Same Validated Method

In a published RP‑HPLC method validated per ICH Q2 guidelines, impurity‑E (identified as Dasatinib Impurity E / N‑Boc‑N‑deshydroxyethyl Dasatinib) demonstrated an LOD of 0.089 µg/mL and LOQ of 0.029 µg/mL [REFS‑1]. These values are 2‑4‑fold lower than the LOD/LOQ of co‑eluting impurities: impurity‑A (0.334/0.110), impurity‑C (0.184/0.061), impurity‑D (0.136/0.045), and impurity‑F (0.222/0.073) [REFS‑1]. The lower detection limits mean that residual N‑Boc‑N‑deshydroxyethyl Dasatinib can be quantified at substantially lower levels, enabling tighter specification setting and more sensitive batch release testing.

RP‑HPLC method validation Dasatinib impurities quantification pharmaceutical quality control

Certified Purity ≥95% by HPLC Matches or Exceeds Competing Dasatinib Impurity Reference Standards

Commercially available N‑Boc‑N‑deshydroxyethyl Dasatinib (CAS 1159977‑13‑5) is routinely supplied with documented purity of ≥95% by HPLC, as confirmed by multiple independent vendors and ISO‑17034 accredited reference material producers [REFS‑1][REFS‑2]. In contrast, the closely related metabolite impurity N‑Deshydroxyethyl Dasatinib (CAS 910297‑51‑7) is offered at ≥98% purity [REFS‑3]. While the metabolic impurity shows a marginally higher purity specification, the Boc‑protected impurity's 95% specification is sufficient for its intended use as a process‑specific impurity marker. Moreover, the Boc derivative is supplied with comprehensive characterization data (1H NMR, MS, HPLC chromatograms) and traceability against USP/EP pharmacopeial standards, a feature not universally guaranteed for non‑pharmacopeial impurity standards [REFS‑1][REFS‑4].

reference standard purity HPLC purity analysis pharmaceutical impurity standard

Chromatographic Selectivity Conferred by the Boc Group Enables Baseline Separation from Dasatinib and Its Metabolites

The tert‑butoxycarbonyl (Boc) group of N‑Boc‑N‑deshydroxyethyl Dasatinib markedly increases hydrophobicity relative to Dasatinib and the N‑deshydroxyethyl metabolite. Under typical reversed‑phase conditions (C18 column, phosphate buffer‑acetonitrile gradient), this translates to a relative retention time (RRT) of approximately 1.3–1.5 versus the Dasatinib parent peak [REFS‑1]. By comparison, the more polar N‑Deshydroxyethyl Dasatinib (CAS 910297‑51‑7) elutes significantly earlier, with published retention times of ~8.2 min under acidic mobile phase conditions where Dasatinib itself elutes at ~3.3 min [REFS‑2][REFS‑3]. This chromatographic shift ensures that the Boc‑protected impurity is resolved from both the active pharmaceutical ingredient and its major metabolites, preventing co‑elution and enabling unambiguous peak assignment during forced degradation and stability‑indicating studies.

reversed‑phase HPLC relative retention time impurity profiling

Procurement‑Relevant Application Scenarios for N‑Boc‑N‑deshydroxyethyl Dasatinib (CAS 1159977‑13‑5)


ANDA/NDA Regulatory Submission – Process Impurity Quantification

When filing an Abbreviated New Drug Application (ANDA) or a New Drug Application (NDA) for a generic Dasatinib product, regulatory agencies require demonstration of control over process‑related impurities at levels ≤ ICH Q3A identification and qualification thresholds. N‑Boc‑N‑deshydroxyethyl Dasatinib, as a late‑stage intermediate carrying a Boc protecting group, is a process‑specific marker of incomplete deprotection. Its lower LOD (0.089 µg/mL) and LOQ (0.029 µg/mL) compared to four other Dasatinib impurities in the same validated HPLC method [REFS‑1] make it the most sensitive indicator of residual protected species. Procurement of this exact reference standard – rather than a generic or deprotected impurity – ensures that the analytical method detects and quantifies the impurity that is actually formed in the applicant's synthesis, satisfying ICH Q3A/Q3B requirements for impurity profiling.

Stability‑Indicating Method Development and Forced Degradation Studies

Stability‑indicating HPLC methods must demonstrate baseline separation of all potential degradation products and process impurities. The Boc group on N‑Boc‑N‑deshydroxyethyl Dasatinib imparts a retention time shift (RRT ≈ 1.3–1.5 versus Dasatinib) that distinguishes it from the polar N‑Deshydroxyethyl metabolite [REFS‑2]. Using this compound as a system suitability marker allows chromatographers to verify column selectivity and ensure that the Boc‑protected impurity does not co‑elute with oxidative degradants (e.g., Dasatinib N‑oxide) or acid‑hydrolysis products. Laboratories developing stability‑indicating methods for Dasatinib tablets or API should therefore include CAS 1159977‑13‑5 as a dedicated impurity standard to confirm specificity and resolution capability.

Reference Standard for Mass Spectrometry‑Based Quantification (LC‑MS/MS)

In LC‑MS/MS methods for Dasatinib and its metabolites in biological matrices, N‑Boc‑N‑deshydroxyethyl Dasatinib can serve as a structurally distinct internal standard or calibration reference. Its molecular weight (544.07 g/mol) and fragmentation pattern differ from the active metabolite N‑Deshydroxyethyl Dasatinib (MW 443.95, monitored via transition 444.26→401.0) [REFS‑3], reducing the risk of isobaric interference. For bioanalytical laboratories developing pharmacokinetic or therapeutic drug monitoring assays, the use of the Boc‑protected analog can improve assay specificity when simultaneous quantification of multiple Dasatinib‑related species is required.

Quality Control Release Testing in Commercial Dasatinib Manufacturing

Commercial Dasatinib API production generates N‑Boc‑N‑deshydroxyethyl Dasatinib as a characteristic impurity when Boc‑deprotection is incomplete. QC laboratories performing batch release testing require a certified reference standard of this exact species to establish impurity limits and to verify that purification steps have reduced its level below the specification threshold. The compound is supplied with full characterization data (1H NMR, MS, HPLC) and pharmacopeial traceability (USP/EP) [REFS‑4], making it suitable for use in a GMP‑compliant quality control environment. Procuring this standard ensures that the QC method targets the correct impurity rather than a surrogate, avoiding potential discrepancies during regulatory inspections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Boc-N-deshydroxyethyl Dasatinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.